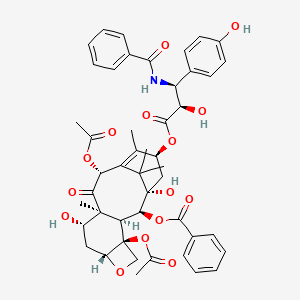
3'-p-Hydroxy Paclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-p-Hydroxy Paclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. Paclitaxel is a natural product originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). The compound 3’-p-Hydroxy Paclitaxel has a molecular formula of C47H51NO15 and is known for its enhanced solubility and potential therapeutic benefits compared to paclitaxel .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-p-Hydroxy Paclitaxel involves several steps, starting from paclitaxel. One common method includes the hydroxylation of paclitaxel at the 3’ position. This can be achieved using specific hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 3’-p-Hydroxy Paclitaxel often involves semi-synthetic processes. These processes start with the extraction of paclitaxel from natural sources, followed by chemical modification to introduce the hydroxyl group at the desired position. Advanced techniques such as microbial fermentation and biotechnological methods are also employed to enhance the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
3’-p-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups to create new derivatives with potential therapeutic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 3’-p-Hydroxy Paclitaxel, each with unique pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
3’-p-Hydroxy Paclitaxel has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of hydroxylated taxanes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 3’-p-Hydroxy Paclitaxel is investigated for its enhanced solubility and efficacy in cancer treatment compared to paclitaxel. It is also studied for its potential use in treating other diseases such as cardiovascular disorders and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3’-p-Hydroxy Paclitaxel is similar to that of paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell division and apoptosis, making it an effective chemotherapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Paclitaxel: The parent compound, known for its use in cancer therapy.
Docetaxel: A semi-synthetic derivative of paclitaxel with similar mechanisms of action but different pharmacokinetic properties.
Cabazitaxel: Another derivative with improved efficacy in certain types of cancer.
Uniqueness of 3’-p-Hydroxy Paclitaxel
3’-p-Hydroxy Paclitaxel is unique due to its enhanced solubility and potential for improved therapeutic outcomes. The hydroxyl group at the 3’ position increases its solubility in aqueous solutions, which can lead to better bioavailability and reduced side effects compared to paclitaxel .
Propriétés
Formule moléculaire |
C47H51NO15 |
|---|---|
Poids moléculaire |
869.9 g/mol |
Nom IUPAC |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1 |
Clé InChI |
XKSMHFPSILYEIA-YUKVPPSFSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13819153.png)
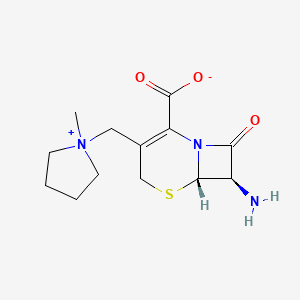
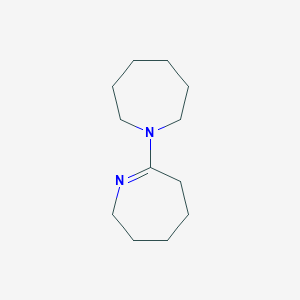
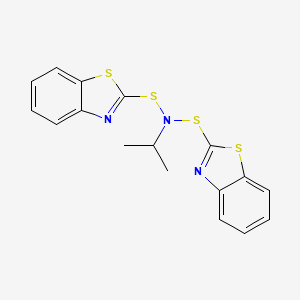
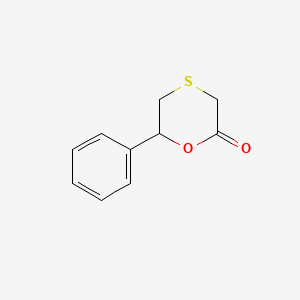

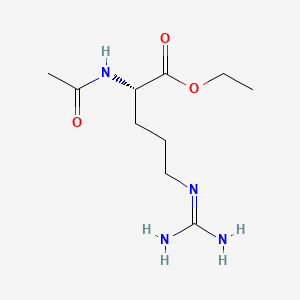
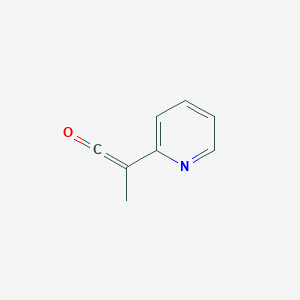
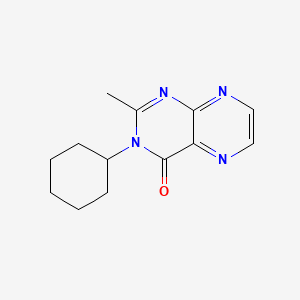

![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
